molecular formula C58H74N6O31S3 B610495 Rivipansel CAS No. 927881-99-0

Rivipansel

Numéro de catalogue B610495
Numéro CAS: 927881-99-0
Poids moléculaire: 1447.42
Clé InChI: VXBNTHRZPJLRSS-PTCSXESPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rivipansel is a glycomimetic drug candidate that acts as a pan-selectin antagonist and reverses acute vascular occlusions in sickle cell mice.

Applications De Recherche Scientifique

1. Rivipansel as a Pan-Selectin Inhibitor for Sickle Cell Disease Rivipansel is being explored as a pan-selectin inhibitor, particularly for the treatment of vaso-occlusive crises in patients with sickle cell disease. It has shown promise in phase 3 development for this application. The selectin inhibition mechanism can potentially prevent cell activation and adhesion, helping manage sickle cell complications (Tammara et al., 2018).

2. Pharmacokinetics of Rivipansel Studies have focused on understanding the pharmacokinetics of rivipansel, such as its absorption, distribution, metabolism, and excretion in the body. For instance, its pharmacokinetics in healthy subjects and those with sickle cell disease has been analyzed to optimize dosing and administration strategies (Nayak et al., 2021).

3. Impact on QTc Interval Research has also been conducted to evaluate the effect of rivipansel on the QT/QTc interval in healthy subjects. Such studies are crucial for assessing the cardiac safety of the drug (Tammara et al., 2017).

4. Rivipansel in Pediatric Patients The efficacy and safety of rivipansel have also been evaluated in pediatric patients, especially in the context of sickle cell disease. This includes determining appropriate dosing for different age groups (Tammara et al., 2018).

5. Impact on Clinical Outcomes in Sickle Cell Disease Clinical trials have been conducted to assess the impact of rivipansel on clinical outcomes such as time to readiness for discharge, time to discontinuation of IV opioids, and time to discharge in patients with sickle cell disease (Dampier et al., 2020).

6. Rivipansel's Mechanism of Action Further research has delved into the molecular mechanism of action of rivipansel. It acts as a glycomimetic molecule and pan-selectin antagonist, which may help in reducing inflammation and vascular occlusive pain in sickle cell anemia by inhibiting cell adhesion (2020).

Propriétés

Numéro CAS

927881-99-0

Nom du produit

Rivipansel

Formule moléculaire

C58H74N6O31S3

Poids moléculaire

1447.42

Nom IUPAC

(S)-2-(((2R,3R,4S,5S,6R)-3-(benzoyloxy)-2-(((1R,2R,3S,5R)-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)-5-((2-(2-(2-(2-oxo-2-((3,6,8-trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetamido)ethyl)carbamoyl)-2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)cyclohexyl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3-cyclohexylpropanoic acid

InChI

InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1

Clé InChI

VXBNTHRZPJLRSS-PTCSXESPSA-N

SMILES

O=C(O)[C@@H](O[C@@H]1[C@@H](OC(C2=CC=CC=C2)=O)[C@H](O[C@H]3[C@H](O[C@H]4[C@@H](O)[C@H](O)[C@H](O)[C@H](C)O4)[C@@H](NC(C(NC5=O)=CC(N5)=O)=O)C[C@@H](C(NCCNC(COCCOCC(NC6=C7C(S(=O)(O)=O)=CC(S(=O)(O)=O)=CC7=CC(S(=O)(O)=O)=C6)=O)=O)=O)C3)O[C@H](CO)[C@@H]1O)CC8CCCCC8

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Rivipansel;  GMI-1070;  GMI 1070;  GMI1070;  PF-06460031;  PF 06460031;  PF06460031; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivipansel
Reactant of Route 2
Reactant of Route 2
Rivipansel
Reactant of Route 3
Reactant of Route 3
Rivipansel
Reactant of Route 4
Reactant of Route 4
Rivipansel
Reactant of Route 5
Reactant of Route 5
Rivipansel
Reactant of Route 6
Reactant of Route 6
Rivipansel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.